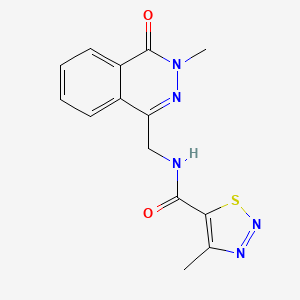
4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of thiadiazole known for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and inhibition of key enzymes.
Chemical Structure
The molecular formula of the compound is C14H16N4O2S. The structural representation includes a thiadiazole ring fused with a phthalazinone moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the thiadiazole ring.
- Introduction of the phthalazinone structure through condensation reactions.
- Final modifications to achieve the desired carboxamide functionality.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- LoVo (colon cancer)
In vitro assays demonstrated that treatment with this compound resulted in:
- Increased apoptosis : A dose-dependent increase in apoptotic cell populations was observed.
- Cell cycle arrest : The compound induced G0/G1 phase arrest in treated cells, leading to decreased proliferation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 25 | 65 |
| LoVo | 30 | 55 |
Enzyme Inhibition
The compound also exhibits inhibitory activity against several enzymes critical in cancer metabolism:
- Inosine Monophosphate Dehydrogenase (IMPDH) : Essential for nucleotide synthesis in proliferating cells.
- Topoisomerase II : Involved in DNA replication and repair processes.
Studies indicate that the compound acts as a micromolar inhibitor of these enzymes, which is significant for its anticancer mechanism.
Case Studies
A recent case study evaluated the effects of various thiadiazole derivatives on cancer cell lines. The study utilized MTS assays to determine cell viability and flow cytometry for apoptosis assessment. Results indicated that compounds similar to this compound significantly reduced cell viability at concentrations ranging from 6.25 to 400 µM over 48 hours .
Propiedades
IUPAC Name |
4-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-12(22-18-16-8)13(20)15-7-11-9-5-3-4-6-10(9)14(21)19(2)17-11/h3-6H,7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFDRBNYUBVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













